Product packaging for Dihydroxyacetaldehyde(Cat. No.:CAS No. 631-59-4)

Dihydroxyacetaldehyde

Cat. No.: B13794347
CAS No.: 631-59-4
M. Wt: 76.05 g/mol
InChI Key: ROUFUEVOXWOSOA-UHFFFAOYSA-N
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Description

Significance in Prebiotic Chemistry and Origin of Life Studies

The study of abiogenesis, the process by which life arises from non-living matter, frequently involves dihydroxyacetaldehyde and its isomers as key players. wikipedia.org Its significance stems from its role in the formose reaction, a process considered a plausible pathway for the formation of sugars on early Earth. wikipedia.orgnih.gov The formose reaction, first discovered by Aleksandr Butlerov, demonstrates the formation of complex sugars from simple formaldehyde (B43269), with intermediates like glycolaldehyde (B1209225), glyceraldehyde, and dihydroxyacetone. wikipedia.org this compound is considered within the network of reactions that could lead to the synthesis of biologically essential molecules, such as ribose, a fundamental component of RNA. wikipedia.org

Models exploring the origin of intermediary metabolism suggest that a constrained set of simple organic molecules, including this compound, could have formed the basis of the earliest biochemical pathways. pnas.orgresearchgate.net These non-enzymatic reaction networks are thought to have preceded the complex, enzyme-catalyzed metabolism found in modern organisms. pnas.org Research simulating conditions in interstellar ice analogs has also investigated the formation of molecules like this compound, suggesting that the building blocks of life could have extraterrestrial origins. researchgate.netnsf.gov The potential for simple molecules like formaldehyde and its derivatives to generate metabolic precursors under plausible prebiotic conditions highlights the importance of this compound in theories about the chemical origins of life. nih.govmdpi.comnih.govresearchoutreach.org

Role in Fundamental Biochemical Processes and Metabolic Networks

In contemporary biology, this compound appears in specific metabolic contexts, notably as a byproduct of neurotransmitter degradation. The enzyme Monoamine Oxidase B (MAO-B), which is crucial for regulating levels of dopamine (B1211576) in the brain, metabolizes dopamine through oxidative deamination. nih.govshanghaitech.edu.cn This process leads to the formation of potentially toxic byproducts, including hydrogen peroxide and 3,4-dihydroxyacetaldehyde. nih.govexplorationpub.complos.orgsemanticscholar.org The accumulation of these metabolites is a subject of interest in neurodegenerative disease research. nih.govplos.org

Furthermore, the circadian clock, which governs numerous physiological processes, can influence dopamine metabolism. tandfonline.comunifr.ch The transcriptional regulation of Monoamine Oxidase A (MAOA) by clock components can affect the degradation of dopamine, which produces 3,4-dihydroxyacetaldehyde. tandfonline.comunifr.ch While not a central metabolite in major energy-producing pathways like glycolysis, this compound's precursor, glycolaldehyde, can be formed from fructose (B13574) 1,6-bisphosphate by the enzyme ketolase in an alternative glycolytic route. wikipedia.org The formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (a derivative of this compound) is also noted in the biosynthesis of certain alkaloids, where it can arise from the oxidative deamination of DOPA or the decarboxylation of 3,4-dihydroxyphenyl-pyruvate. annualreviews.org

Importance in Organic Synthesis and Reaction Mechanism Elucidation

The reactivity of this compound makes it a valuable intermediate and subject of study in organic chemistry. It has been identified as an intermediate product in the pyrolysis of cellulosic materials. mdpi.comnih.gov For instance, in molecular dynamics simulations of cellobiose (B7769950) pyrolysis to produce ethanol, 2,2-dihydroxyacetaldehyde is one of the key intermediates in the reaction pathway. mdpi.comnih.govresearchgate.net

Its ability to react with other molecules has been harnessed in the synthesis of polymers. The reaction of this compound (in its protonated form) with urea (B33335) is a key step in the formation of urea-glyoxal (UG) resins. researchgate.net Understanding this reaction mechanism is crucial for controlling the properties of these formaldehyde-free adhesives. researchgate.net In atmospheric chemistry, the hydration of glyoxal (B1671930) to form this compound (monohydrate) and subsequently 1,1,2,2-ethanetetrol (dihydrate) is an important process in the formation of secondary organic aerosols in cloud droplets. copernicus.orgcopernicus.org The study of these aqueous-phase reactions helps to model atmospheric chemical processes more accurately. copernicus.orgcopernicus.org

Interactive Data Tables

Table 1: Key Research Findings on this compound

Research AreaKey FindingSignificanceRelevant Compounds
Prebiotic Chemistry Intermediate in the formose reaction network. wikipedia.orgnih.govPlausible route to the abiotic synthesis of sugars like ribose, a key component of RNA. wikipedia.orgFormaldehyde, Glycolaldehyde, Glyceraldehyde, Dihydroxyacetone
Biochemistry Byproduct of dopamine metabolism by Monoamine Oxidase B (MAO-B). nih.govplos.orgImplicated in neurotoxicity and studied in the context of neurodegenerative diseases. nih.govDopamine, 3,4-Dihydroxyacetaldehyde, Hydrogen Peroxide
Organic Synthesis Intermediate in the synthesis of urea-glyoxal resins. researchgate.netCrucial for developing formaldehyde-free adhesives. researchgate.netUrea, Glyoxal, Protonated 2,2-dihydroxyacetaldehyde
Reaction Mechanisms Intermediate in the pyrolysis of cellobiose to ethanol. mdpi.comnih.govProvides insight into biomass conversion pathways. mdpi.comCellobiose, Acetaldehyde, Ethanol
Atmospheric Chemistry Formed by the hydration of glyoxal in cloud droplets. copernicus.orgcopernicus.orgContributes to the formation of secondary organic aerosols. copernicus.orgGlyoxal, 1,1,2,2-Ethanetetrol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O3 B13794347 Dihydroxyacetaldehyde CAS No. 631-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

631-59-4

Molecular Formula

C2H4O3

Molecular Weight

76.05 g/mol

IUPAC Name

2,2-dihydroxyacetaldehyde

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h1-2,4-5H

InChI Key

ROUFUEVOXWOSOA-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(O)O

Origin of Product

United States

Biochemical and Metabolic Pathways Involving Dihydroxyacetaldehyde

Intermediary Role in Carbohydrate Metabolism

There is a lack of substantial scientific evidence to suggest that dihydroxyacetaldehyde serves as a direct intermediary in the core processes of carbohydrate metabolism, such as glycolysis, gluconeogenesis, or the pentose (B10789219) phosphate (B84403) pathway. These pathways are well-characterized, and their intermediates are clearly defined.

Glycolysis is the metabolic pathway that converts glucose into pyruvate. The key three-carbon intermediates in this pathway are glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. There is no established role for this compound as an intermediate in the glycolytic pathway. The catabolism of glucose proceeds through a series of phosphorylated intermediates, and this compound is not recognized as one of these.

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates. This pathway largely reverses glycolysis, and its key three-carbon intermediates are also glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. Scientific literature does not support a role for this compound as a direct precursor or intermediate in gluconeogenesis or other related anabolic pathways.

The pentose phosphate pathway is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses. The intermediates of this pathway, such as ribose 5-phosphate, xylulose 5-phosphate, and erythrose 4-phosphate, are well-documented. There is no recognized interplay between this compound and the components of the pentose phosphate pathway in the established sequence of reactions.

Involvement in De Novo Sugar Synthesis and Interconversion

De novo synthesis of sugars and their interconversion are fundamental processes in biochemistry. While simple aldehydes and ketones can be precursors in prebiotic sugar formation, the specific role of this compound in biological de novo sugar synthesis is not well-established.

The formation of higher monosaccharides in biological systems typically involves the enzymatic joining of smaller, phosphorylated sugar units. For instance, the aldolase (B8822740) enzyme catalyzes the condensation of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate to form fructose (B13574) 1,6-bisphosphate. A direct role for this compound in the enzymatic synthesis of higher monosaccharides in living organisms has not been documented.

The precursors for disaccharides and polysaccharides are typically activated monosaccharide units, such as UDP-glucose. These activated sugars are synthesized from monosaccharide phosphates that are products of central metabolic pathways. As this compound is not a recognized intermediate in these pathways, there is no known route through which it would serve as a precursor for the synthesis of disaccharides and polysaccharides.

Participation in Non-Enzymatic Glycation Processes

Non-enzymatic glycation is a spontaneous chemical reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. This process, also known as the Maillard reaction, leads to the formation of a diverse group of compounds known as Advanced Glycation End-products (AGEs). Simple triose sugars, such as glyceraldehyde and its isomer dihydroxyacetone, are highly reactive and potent precursors in these processes. nih.govmdpi.com

Mechanisms of Advanced Glycosylation End-Product (AGE) Precursor Formation

Glyceraldehyde is a significant precursor of AGEs, giving rise to a specific category known as Glycer-AGEs. nih.gov These are considered toxic AGEs (TAGE) that can accumulate in cells and contribute to cellular damage. mdpi.com The formation of AGEs is a multi-step process that begins with the reaction of the aldehyde group of glyceraldehyde with a primary amine group on a protein (commonly the ε-amino group of a lysine (B10760008) residue) to form a reversible Schiff base. This adduct then undergoes rearrangement to form a more stable, covalently bound Amadori product. mdpi.com

Over time, these early glycation products undergo a series of further reactions, including dehydration, condensation, and oxidation, to form irreversible, cross-linked structures. mdpi.com Research has identified several specific AGEs derived from glyceraldehyde. For instance, in reactions with Nα-acetyl-l-lysine under physiological conditions, glyceraldehyde has been shown to form novel crosslinked AGEs featuring pyrrolopyridinium structures. nih.gov Glyceraldehyde-derived AGEs that have been structurally identified include triosidines, GA-derived pyridinium (B92312) compounds, and argpyrimidine. mdpi.com

Dihydroxyacetone (DHA), an isomer of glyceraldehyde, also actively participates in glycation. Studies have shown that DHA induces the formation of AGEs, and a strong correlation has been observed between DHA-induced cell mortality and the accumulation of protein AGEs in model organisms like Saccharomyces cerevisiae and Caenorhabditis elegans. nih.gov DHA is known to readily glycate proteins such as collagen, inducing the formation of AGEs that can disturb the protein's normal function, for example, by preventing the self-assembly necessary for collagen fibril formation. researchgate.net

Table 1: Key Research Findings on AGE Precursor Formation

CompoundFindingModel SystemReference
GlyceraldehydeIdentified as a potent precursor of toxic AGEs (TAGE), which accumulate intracellularly.Mammalian Cells mdpi.com
GlyceraldehydeForms novel pyrrolopyridinium-based crosslinks with lysine residues.In vitro (Ac-Lys) nih.gov
DihydroxyacetoneInduces significant AGE formation that correlates with cell death.S. cerevisiae, C. elegans nih.gov
DihydroxyacetoneGlycates collagen, inhibiting fibril formation by modifying protein side chains.In vitro (Collagen) researchgate.net

Contribution to Maillard Reaction Pathways in Model Systems

The Maillard reaction is the broader set of non-enzymatic browning reactions that includes AGE formation. This reaction is extensively studied in food science and has applications in other fields. Dihydroxyacetone is a key active ingredient in sunless tanning products, where its tanning effect is a direct result of the Maillard reaction with amino acids in the outer layer of the skin, the stratum corneum, to produce brown pigments known as melanoidins. researchgate.netwhiterose.ac.ukpatsnap.com

Model systems are frequently used to investigate the complex pathways of the Maillard reaction. In simplified systems reacting DHA with basic amino acids like arginine, histidine, and lysine, the reaction kinetics and color development are studied under various conditions of temperature and pH. nih.govacs.org Research using Nα-protected amino acids has shown that the ε-amino group of lysine residues is a crucial site for the color development in the DHA-tanning reaction, which is relevant for understanding its interaction with skin proteins like keratin. whiterose.ac.uknih.gov

Similarly, glyceraldehyde's role in the Maillard reaction is well-established. When incubated at high concentrations with lens proteins, D-glyceraldehyde causes extensive incorporation into the protein, leading to yellow-brown coloration, a hallmark of the Maillard reaction. nih.gov These model system studies are crucial for elucidating the reaction mechanisms and identifying the specific colored compounds and cross-links that are formed. whiterose.ac.uk

Table 2: Maillard Reaction in Model Systems

Reactant(s)Model SystemKey ObservationReference
Dihydroxyacetone + Amino AcidsSimplified aqueous solutionForms brown pigments (melanoidins); reaction kinetics are pH and temperature-dependent. researchgate.netnih.gov
Dihydroxyacetone + Lysine PeptidesPeptides from α-keratinThe ε-amino group of lysine is a primary reaction site, forming key colored chromophores. whiterose.ac.uk
D-Glyceraldehyde + Lens ProteinsBovine lens extractIncubation leads to yellow-brown discoloration of proteins. nih.gov

Catalytic Transformations by Aldehyde-Metabolizing Enzymes

The metabolism of aldehydes is critical for cellular function and detoxification. Various enzymes are responsible for the catalytic transformation of aldehydes like glyceraldehyde into other metabolic intermediates.

Enzymatic Interconversions and Biotransformations

Glyceraldehyde is an intermediate in carbohydrate metabolism and can be enzymatically converted through several pathways. portlandpress.com In the liver, glyceraldehyde metabolism can proceed via three main routes:

Phosphorylation: Triokinase catalyzes the conversion of glyceraldehyde to glyceraldehyde-3-phosphate (G3P), which then enters the glycolytic pathway. This is considered the most dominant route of glyceraldehyde metabolism. portlandpress.comnih.gov

Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes glyceraldehyde to D-glycerate. portlandpress.comnih.gov D-glycerate can then be phosphorylated by glycerate kinase to enter glycolysis. nih.gov

Reduction: Alcohol dehydrogenase (ADH) can reduce glyceraldehyde to glycerol (B35011). portlandpress.comnih.gov Aldehyde reductase can also facilitate this conversion. nih.gov

The interconversion of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (DHAP) is a critical step in glycolysis, catalyzed by the enzyme triosephosphate isomerase. wikipedia.orgmdpi.com This reversible reaction ensures that both triose phosphates derived from the cleavage of fructose-1,6-bisphosphate can be channeled into the subsequent energy-yielding steps of glycolysis. wikipedia.org

Dihydroxyacetone is primarily metabolized by phosphorylation to DHAP. This can be catalyzed by dihydroxyacetone kinase or, in some organisms, by glycerol kinase, which appears to be the primary enzyme for this process in Haloferax volcanii. nih.govfrontiersin.org

Table 3: Enzymatic Transformations of Glyceraldehyde and Dihydroxyacetone

SubstrateEnzymeProduct(s)Metabolic PathwayReference
GlyceraldehydeTriokinaseGlyceraldehyde-3-phosphateGlycolysis nih.gov
GlyceraldehydeAldehyde DehydrogenaseD-GlycerateGlycolysis (indirect) portlandpress.comnih.gov
GlyceraldehydeAlcohol DehydrogenaseGlycerolGlycerol Metabolism portlandpress.comnih.gov
Glyceraldehyde-3-phosphateTriosephosphate IsomeraseDihydroxyacetone phosphateGlycolysis wikipedia.orgmdpi.com
DihydroxyacetoneDihydroxyacetone Kinase / Glycerol KinaseDihydroxyacetone phosphateGlycolysis nih.govfrontiersin.org

Role of Aldehyde Dehydrogenases in General Aldehyde Metabolism and Intermediary Detoxification Mechanisms

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes that are essential for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.netfrontiersin.org This function is a critical part of cellular detoxification, as aldehydes are highly reactive and potentially toxic molecules. researchgate.net The human genome contains nineteen identified ALDH genes, with the enzymes located in various subcellular compartments and distributed across many tissues, highlighting their importance. researchgate.netwikipedia.org

ALDHs play a direct role in the metabolism of glyceraldehyde by catalyzing its oxidation to D-glycerate. nih.govresearchgate.net This conversion is a detoxification step, preventing the accumulation of glyceraldehyde which could otherwise lead to the formation of harmful AGEs. scitechdaily.com The glyceraldehyde-3-phosphate dehydrogenase (GAPDH) involved in glycolysis is a specific type of ALDH that catalyzes the oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate. proteopedia.orgyoutube.comtriyambak.org

The broader role of the ALDH superfamily is to maintain low cellular levels of various aldehydes generated from metabolic processes (e.g., amino acid and lipid metabolism) and from external sources. researchgate.net Dysfunction in ALDH enzymes can lead to the accumulation of toxic aldehydes. For example, deficiency in ALDH2 is responsible for alcohol flush reaction due to the buildup of acetaldehyde. wikipedia.org By converting reactive aldehydes into less harmful carboxylic acids, the ALDH enzyme family serves as a crucial defense mechanism against aldehyde-induced cellular stress and damage. frontiersin.org

Synthetic and Abiotic Pathways for Dihydroxyacetaldehyde Formation

Prebiotic Chemical Synthesis: The Formose Reaction Hypothesis

The formose reaction, first reported by Aleksandr Butlerov in 1861, is a plausible pathway for the formation of sugars, including dihydroxyacetaldehyde's isomer glyceraldehyde, from formaldehyde (B43269) under prebiotic conditions. wikipedia.org This reaction is typically catalyzed by a base and a divalent metal, such as calcium. wikipedia.org The process involves a complex network of aldol (B89426) condensations, retro-aldol reactions, and isomerizations. osti.govnih.gov

The initial and often rate-limiting step in the formose reaction is the dimerization of formaldehyde to form glycolaldehyde (B1209225). wikipedia.orgnih.gov This step is slow and can have an induction period; however, it is autocatalytic, meaning that the glycolaldehyde produced catalyzes the formation of more glycolaldehyde. wikipedia.org The presence of even trace amounts of glycolaldehyde is sufficient to initiate the reaction. wikipedia.org

Following the formation of glycolaldehyde, an aldol reaction with another molecule of formaldehyde yields glyceraldehyde, the aldotriose isomer of this compound. wikipedia.orgnih.gov Computational studies using DFT methods have shown that a catalyst like calcium hydroxide (B78521) can play a dual role, acting as a base to facilitate deprotonation and as a Lewis acid to activate the carbonyl group during the aldol addition. nih.govuniovi.es The dimerization of formaldehyde can proceed through an intramolecular deprotonation, leading to an intermediate that, after isomerization, forms a calcium-complexed cis-enediol tautomer of glycolaldehyde. nih.govuniovi.es This complex then reacts with formaldehyde to produce glyceraldehyde. nih.govuniovi.es

The key steps in the initial phase of the formose reaction leading to C3 sugars are:

Dimerization of Formaldehyde: 2 CH₂O → HOCH₂CHO (Glycolaldehyde) wikipedia.org

Aldol Addition: HOCH₂CHO + CH₂O → HOCH₂(CHOH)CHO (Glyceraldehyde) wikipedia.orgusra.edu

An aldose-ketose isomerization can then convert glyceraldehyde to dihydroxyacetone. wikipedia.org this compound itself is an aldose and a constitutional isomer of glyceraldehyde and dihydroxyacetone.

A significant challenge of the formose reaction in a prebiotic context is its lack of selectivity, often resulting in a complex mixture of various sugars and other organic compounds. nih.govresearchgate.net When the reaction is allowed to proceed, it produces a wide array of aldoses and ketoses with varying carbon chain lengths. nih.gov

Under simulated early Earth conditions, such as those found in alkaline hydrothermal vents, the formose reaction is considered geochemically plausible. osti.gov Minerals present in these environments, like silica-CaCO₃, can catalyze the reaction. osti.gov However, studies have shown that under such conditions, the reaction can be messy and may lead to the degradation of sugars into tars, especially as the formaldehyde is consumed. nih.gov The Cannizzaro reaction, which is a disproportionation of formaldehyde into methanol (B129727) and formate, can also occur concurrently, competing with the sugar-forming pathways. wikipedia.orgnih.gov

Research simulating hydrothermal conditions has shown that while the formose reaction can be induced, it does not necessarily lead to the selective formation of specific, biologically relevant sugars like ribose. rsc.org In some hydrothermal simulations, smaller monosaccharides were the major products, with lower yields of hexoses. nih.gov The stability of the resulting sugars under alkaline conditions is also a critical factor, as they can undergo rearrangements to form other compounds. nih.gov

Reaction Products under Simulated Early Earth Conditions
ConditionKey ReactantsCatalysts/EnvironmentMajor Products/ObservationsReference
Standard Formose ReactionFormaldehyde, GlycolaldehydeBase (e.g., Ca(OH)₂)Complex mixture of aldoses and ketoses, including glyceraldehyde and dihydroxyacetone. wikipedia.orgnih.gov
Alkaline Hydrothermal VentsFormaldehydeMinerals (e.g., silica-CaCO₃), alkaline pHGeochemically plausible formation of sugars, but with potential for degradation into tars. osti.govnih.gov
Hydrothermal Flow Reactor (200 °C)FormaldehydeVarious base catalystsRapid reaction, formation of smaller monosaccharides as major products, low selectivity. rsc.orgnih.gov

The discovery of glycolaldehyde in the interstellar medium (ISM) suggests that the precursors to simple sugars can form in extraterrestrial environments. uhmreactiondynamics.org Laboratory experiments simulating interstellar conditions have demonstrated the formation of glycolaldehyde in interstellar ice analogs. uhmreactiondynamics.orgresearchgate.net

One proposed mechanism involves the irradiation of ices composed of methanol (CH₃OH) and carbon monoxide (CO) with energetic electrons, mimicking the effects of cosmic rays. uhmreactiondynamics.orgresearchgate.net This process can lead to the cleavage of a C-H bond in methanol, generating a hydroxymethyl radical (•CH₂OH). uhmreactiondynamics.org This radical can then recombine with a formyl radical (HĊO), which is formed by the addition of a hydrogen atom to carbon monoxide, to produce glycolaldehyde. uhmreactiondynamics.orgspringernature.com

These findings support the hypothesis that complex organic molecules, including the building blocks of sugars, can be synthesized in cold, dense molecular clouds and potentially delivered to early Earth via comets and meteorites. acs.orgnih.gov While this compound itself has not been explicitly identified through these routes, the confirmed synthesis of its precursor's isomer, glycolaldehyde, provides a strong indication that such C3 sugars could also form under similar astrochemical conditions. researchgate.net The further reaction of glycolaldehyde is expected to yield more complex molecules like glyceraldehyde and dihydroxyacetone. acs.orgacs.org

Astrochemical Synthesis of Glycolaldehyde
EnvironmentPrecursorsEnergy SourceProposed MechanismKey ProductReference
Interstellar Ice AnalogsMethanol (CH₃OH), Carbon Monoxide (CO)Energetic electrons (simulating cosmic rays)Radical-radical recombination of hydroxymethyl (•CH₂OH) and formyl (HĊO) radicals.Glycolaldehyde (HOCH₂CHO) uhmreactiondynamics.orgresearchgate.net
Interstellar Medium (ISM)Ethanol (C₂H₅OH)Not specifiedEthanol is suggested as an ancestor to glycolaldehyde, formaldehyde, and other organic molecules.Glycolaldehyde (HOCH₂CHO) acs.orgacs.org

Reaction Mechanisms and Theoretical Chemical Investigations of Dihydroxyacetaldehyde

Fundamental Organic Reaction Mechanisms

Dihydroxyacetaldehyde, also known as glyceraldehyde, is the simplest of all aldoses. Its structure, featuring both an aldehyde functional group and two hydroxyl groups, allows it to participate in a variety of fundamental organic reactions that are crucial in both biological and synthetic chemistry.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.comwikipedia.org this compound can act as both the electrophilic aldehyde component and, after deprotonation of an α-hydrogen, the nucleophilic enolate component.

The base-catalyzed aldol reaction mechanism proceeds through several key steps:

Enolate Formation : A base removes an acidic α-hydrogen from a molecule of this compound, forming a resonance-stabilized enolate. khanacademy.org

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of a second this compound molecule. khanacademy.org

Protonation : The resulting alkoxide intermediate is protonated to yield a β-hydroxy aldehyde, the aldol addition product. khanacademy.org

If the reaction mixture is heated, a subsequent dehydration (condensation) step can occur, leading to the formation of an α,β-unsaturated aldehyde. masterorganicchemistry.comyoutube.com

The reverse of this process, the retro-aldol reaction , involves the cleavage of a carbon-carbon bond to break a larger molecule into two smaller carbonyl compounds. coconote.app This reaction is also fundamental in metabolic pathways. For example, in glycolysis, the enzyme aldolase (B8822740) catalyzes the retro-aldol cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (a phosphorylated derivative of this compound). wikipedia.orgkhanacademy.org Aldol reactions are highly reversible, and the direction of the reaction is often determined by metabolic conditions within a cell. khanacademy.org

Table 1: Key Steps in the Aldol Reaction of this compound

Step Description Reactant(s) Product(s)
1 Enolate Formation (Base-Catalyzed) This compound, Base This compound Enolate, Conjugate Acid
2 Nucleophilic Attack Enolate, this compound Alkoxide Intermediate
3 Protonation (Aldol Addition) Alkoxide Intermediate, Proton Source Tetrahydroxybutanal

| 4 | Dehydration (Aldol Condensation) | Tetrahydroxybutanal, Heat/Base | Unsaturated Tetrahydroxybutenal, Water |

The presence of both a carbonyl group and hydroxyl groups within the same molecule allows this compound to readily undergo intramolecular cyclization to form a cyclic hemiacetal. wikipedia.orglibretexts.org This is a common feature of monosaccharides, where five- and six-membered rings are particularly stable and often predominate over the open-chain form in aqueous solutions. wikipedia.orglibretexts.org

The formation of a hemiacetal is a reversible nucleophilic addition of an alcohol's hydroxyl group to the carbonyl carbon of the aldehyde. masterorganicchemistry.com The mechanism under acidic conditions involves:

Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by one of the internal hydroxyl groups on the carbonyl carbon.

Deprotonation to yield the neutral cyclic hemiacetal. libretexts.org

This equilibrium between the open-chain aldehyde and the cyclic hemiacetal is dynamic. wikipedia.org The hemiacetal can further react with a second alcohol molecule, in the presence of an acid catalyst, to form an acetal (B89532). libretexts.orgmasterorganicchemistry.com This second step involves the protonation of the hemiacetal's hydroxyl group, elimination of a water molecule to form an oxocarbenium ion, and subsequent attack by an alcohol molecule. masterorganicchemistry.com Unlike hemiacetal formation, acetal formation requires the removal of water to drive the equilibrium toward the product, as the reaction is reversible. libretexts.org Once formed, acetals are stable under neutral or basic conditions but can be hydrolyzed back to the original aldehyde and alcohol with aqueous acid. masterorganicchemistry.com

The aldehyde group of this compound is susceptible to both oxidation and reduction.

Oxidation : Aldehydes can be oxidized to carboxylic acids. In biological systems, this transformation is often catalyzed by aldehyde dehydrogenase (ALDH) enzymes. nih.gov The oxidation of this compound would yield dihydroxyacetic acid (glyceric acid). This process is analogous to the metabolic pathway of dopamine (B1211576), where 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) is oxidized by ALDH to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov Oxidative stress can lead to the formation of reactive species; for instance, the oxidation of similar molecules like dopamine can produce cytotoxic radicals and quinones that engage in redox cycling, potentially depleting cellular antioxidant defenses. researchgate.net

Reduction : The carbonyl group of this compound can be reduced to a primary alcohol, yielding glycerol (B35011). This reduction can be accomplished in the laboratory using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In biological contexts, enzymes such as aldehyde reductases (AR) or aldose reductases catalyze the reduction of aldehydes. nih.gov This is seen as a compensatory pathway in dopamine metabolism, where DOPAL can be reduced to 3,4-dihydroxyphenylethanol (DOPET), particularly when ALDH is inhibited. nih.govnih.gov

These oxidation and reduction pathways are critical for both the catabolism and synthesis of essential biological molecules derived from simple sugars.

This compound, as a reactive aldehyde with multiple functional groups, can undergo condensation reactions to form polymers. This process is analogous to the polymerization of other simple aldehydes like formaldehyde (B43269). britannica.com Aldehyde condensation polymerization typically involves the formation of linkages through reactions between the aldehyde group of one monomer and a reactive site on another. britannica.commelscience.com

The polymerization process can be initiated by reacting this compound monomers, often under heat and in the presence of a catalyst. The reaction likely proceeds in a step-growth manner: ksu.edu.sa

Initiation : Two monomers react, for example, via an aldol-type addition, to form a dimer.

Propagation : The resulting dimer, which still possesses reactive aldehyde and hydroxyl groups, can continue to react with other monomers or oligomers. The hydroxyl groups can react with aldehyde groups to form ether linkages (acetal formation), accompanied by the elimination of water—a characteristic of condensation polymerization. melscience.comyoutube.com

Cross-linking : The presence of two hydroxyl groups in addition to the aldehyde group provides multiple sites for reaction, allowing for the formation of complex, cross-linked three-dimensional networks, similar to the thermoset resins formed from formaldehyde and phenol (B47542) or urea (B33335). britannica.comksu.edu.sa

The resulting polymers would be polyacetals with a polyether backbone and pendant hydroxyl groups, potentially exhibiting high thermal stability. researchgate.net

Quantum Chemical Studies and Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model chemical reactions. arxiv.org It provides detailed insights into reaction mechanisms by calculating the thermodynamics and kinetics of each elementary step. researchgate.net For the reactions of this compound, DFT can be applied to elucidate the energetics and identify the structures of transition states.

For the aldol reaction , DFT calculations can determine the activation energy required for the initial C-C bond formation. pku.edu.cn By modeling the reactants, the enolate intermediate, the transition state, and the final product, a complete energy profile of the reaction pathway can be constructed. This allows for a comparison of different potential pathways (e.g., acid- vs. base-catalyzed) and an understanding of the factors controlling stereoselectivity. pku.edu.cn

In hemiacetal and acetal formation , DFT can be used to calculate the relative stabilities of the open-chain versus cyclic hemiacetal forms of this compound. It can also model the transition states for the acid-catalyzed cyclization and subsequent acetal formation, providing the activation free energies for these steps. pku.edu.cn

For oxidation-reduction reactions , DFT helps in understanding the mechanism of hydride transfer and the role of enzymatic catalysts by modeling the interaction of the substrate with the active site.

Finally, in polymerization , DFT can be used to study the initial dimerization and trimerization steps, calculating the reaction enthalpies to determine the thermodynamic favorability of chain growth. arxiv.org The accuracy of DFT calculations is dependent on the choice of the functional and basis set, and computational results are often benchmarked against experimental data or higher-level methods to ensure their reliability. arxiv.orghyperpolarizability.com

Table 2: Application of DFT in Analyzing this compound Reactions

Reaction Type Key Parameters Calculated with DFT Insights Gained
Aldol Condensation Activation Free Energy (ΔG‡), Reaction Enthalpy (ΔH), Transition State Geometries Identification of rate-determining step, understanding of catalytic effects, prediction of stereochemical outcomes.
Hemiacetal Formation Relative Energies of Isomers, Transition State for Cyclization Determination of equilibrium populations of open-chain vs. cyclic forms, kinetic barriers to interconversion.
Oxidation/Reduction Reaction Free Energy (ΔG), Electron Affinities, Ionization Potentials Thermodynamic feasibility of oxidation and reduction, modeling of electron/hydride transfer processes.

| Polymerization | Bond Dissociation Energies, Reaction Enthalpies for Oligomerization | Prediction of polymer stability, understanding of initial chain-forming reaction mechanisms. |

Molecular Dynamics Simulations of Reactivity and Intermediate Structures

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the reactivity and intermediate structures of this compound at an atomic level. These simulations model the interactions between atoms over time, providing insights into the dynamic processes that govern chemical reactions. By applying force fields that approximate quantum mechanical interactions, MD can elucidate complex reaction pathways, identify transient intermediates, and quantify the influence of the surrounding environment, such as solvent effects.

Reactive MD simulations, in particular, have been instrumental in understanding how mechanical stress and temperature influence chemical transformations. escholarship.org For instance, studies on analogous small organic molecules have shown that shear stress can be a primary driver for oligomerization reactions, activating mechanistic pathways that are not accessible through thermal means alone. escholarship.org This is achieved by physically deforming the reactant molecules, thereby lowering the activation energy for specific reaction channels. escholarship.org Such simulation-based approaches can predict how reactivity can be controlled by manipulating operating conditions, offering a valuable tool for designing and optimizing chemical processes involving this compound.

The stability and conformational changes of this compound and its reaction intermediates can be assessed through MD simulations by calculating metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). nih.gov Furthermore, techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be employed to calculate the binding free energies of this compound with other molecules, providing a deeper understanding of its interaction profiles. nih.gov

Table 1: Key Applications of Molecular Dynamics Simulations in Studying this compound Reactivity

ApplicationDescriptionInsights Gained
Reaction Pathway Analysis Simulating the trajectory of a chemical reaction to identify transition states and intermediate species.Elucidation of multi-step reaction mechanisms and the lifetimes of transient structures.
Environmental Effects Incorporating solvent molecules or surfaces into the simulation to study their influence on reactivity.Understanding how factors like solvation and surface interactions can alter reaction rates and product distributions.
Mechanochemical Studies Applying external forces (e.g., shear or normal stress) to investigate stress-induced chemical reactions. escholarship.orgIdentification of reaction pathways that are activated by mechanical forces, which are inaccessible under thermal conditions alone. escholarship.org
Conformational Sampling Exploring the different spatial arrangements (conformers) of this compound and their relative energies.Determining the most stable conformers and their populations, which can influence reactivity.

Conformational Analysis and Tautomerism of this compound

The reactivity and biological function of this compound are intrinsically linked to its conformational landscape and the potential for tautomerism. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a small and flexible molecule like this compound, multiple conformers can exist, each with a distinct energy level and population at equilibrium.

Computational methods, such as those implemented in software like Gaussian, are essential for performing a thorough conformational analysis. nih.gov These studies can be conducted in both vacuum and solution phases to account for the influence of solvent on the relative stability of different conformers. nih.gov The most stable structures are typically identified, and their energetic and population characteristics are determined. For analogous carbonyl compounds, it has been shown that enolic forms can be significantly more stable than their corresponding diketo or triketo tautomers, with the latter often having negligible contributions. nih.gov

Tautomerism, the interconversion of structural isomers, is another critical aspect of this compound's chemistry. This compound can exist in equilibrium with its enol tautomer, glyceraldehyde. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. Understanding the tautomeric preferences is crucial as the different tautomers can exhibit distinct chemical reactivities and participate in different reaction pathways.

Table 2: Theoretical Methods for Conformational and Tautomeric Analysis

MethodApplicationInformation Obtained
Ab initio calculations High-accuracy electronic structure calculations from first principles.Precise geometries, relative energies, and vibrational frequencies of conformers and tautomers.
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation.A balance of accuracy and computational cost for studying larger systems and complex environments.
Implicit Solvent Models Simulating the effect of a solvent as a continuous medium.Understanding how the solvent environment influences conformational preferences and tautomeric equilibria.

Mechanistic Insights from Ab Initio and Semi-Empirical Calculations

Theoretical chemical investigations using ab initio and semi-empirical methods provide profound mechanistic insights into the reactions of this compound. These computational approaches allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of reaction barriers, which are fundamental to understanding reaction kinetics and mechanisms.

Ab Initio Methods:

Ab initio calculations, based on the principles of quantum mechanics, offer a rigorous approach to studying chemical systems. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. researchgate.net For instance, the photodissociation mechanisms of analogous aldehydes like glycolaldehyde (B1209225) have been successfully elucidated using the complete active space self-consistent field (CASSCF) method, followed by multi-state multi-reference second-order perturbation theory (MS-MR-CASPT2) for refining potential energy profiles. nih.gov Such studies can identify the key electronic states (e.g., S1 and T1) involved in photochemical reactions and pinpoint the critical bond fissions that lead to product formation. nih.gov

Semi-Empirical Methods:

Semi-empirical methods, such as AM1, offer a computationally less expensive alternative to ab initio calculations by incorporating empirical parameters. bath.ac.uk While generally less accurate, they are well-suited for studying large molecular systems and for performing initial explorations of reaction mechanisms. bath.ac.uk Recent advancements have shown that combining semi-empirical calculations with machine learning can yield highly accurate predictions of reaction barriers, often approaching the accuracy of more computationally intensive methods like Density Functional Theory (DFT). rsc.org This synergistic approach allows for rapid screening of reaction pathways and provides valuable mechanistic insights. bath.ac.ukrsc.org

Table 3: Comparison of Ab Initio and Semi-Empirical Methods

FeatureAb Initio MethodsSemi-Empirical Methods
Basis of Calculation First principles of quantum mechanics. researchgate.netQuantum mechanics with empirical parameters. bath.ac.uk
Computational Cost HighLow to moderate
Accuracy High and systematically improvable. researchgate.netLower, dependent on parameterization. bath.ac.uk
Typical Applications Detailed mechanistic studies of small to medium-sized molecules, calculation of accurate energy barriers. nih.govRapid screening of reaction pathways, studies of large biomolecular systems, synergistic use with machine learning. rsc.org

Catalysis and Mechanistic Pathways in Catalytic Systems

This compound in Biomimetic Catalytic Cycles

Biomimetic chemistry aims to replicate the function of biological systems, particularly enzymes, using synthetic molecules. ijcce.ac.ir this compound, as a simple sugar derivative, can be a key substrate or intermediate in biomimetic systems designed to mimic the catalytic activity of metalloenzymes involved in carbohydrate metabolism. These synthetic catalysts often feature metal centers, such as iron or copper, that mimic the active sites of enzymes like peroxidases and polyphenol oxidases. ijcce.ac.irrsc.org

The design of these biomimetic catalysts focuses on replicating not only the structure of the enzyme's active site but also its catalytic function. ijcce.ac.ir This involves understanding the key steps in the natural enzymatic reaction, such as substrate binding, activation, and product release. For example, in the oxidation of catechols to quinones by catechol oxidase, a key step is the binding of oxygen between two copper ions to form an "oxy" intermediate. ijcce.ac.ir A successful biomimetic catalyst would need to replicate this oxygen activation step.

This compound can participate in these catalytic cycles in several ways. It can act as a substrate, undergoing oxidation or other transformations catalyzed by the biomimetic complex. Alternatively, it could be an intermediate in a more complex reaction pathway. The study of these systems provides valuable insights into the fundamental principles of catalysis and can guide the development of novel and efficient catalysts for a range of chemical transformations.

Enzymatic Catalysis Mechanisms Facilitating or Utilizing this compound

In biological systems, this compound is involved in various enzymatic pathways, where its transformation is catalyzed with high specificity and efficiency. Enzymes such as aldehyde dehydrogenases (ALDHs) and those involved in glycolysis and the pentose (B10789219) phosphate pathway play crucial roles in the metabolism of this compound and related compounds.

Aldehyde Dehydrogenases (ALDHs):

ALDHs are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. The catalytic mechanism of ALDHs is well-characterized and involves a series of distinct steps within the active site. nih.gov A key feature of this mechanism is the activation of a catalytic cysteine residue, which performs a nucleophilic attack on the aldehyde substrate to form a tetrahedral thiohemiacetal intermediate. nih.gov This is followed by a hydride transfer to NAD(P)+, leading to the formation of a thioester intermediate, which is subsequently hydrolyzed to release the carboxylic acid product. nih.gov

Glycosyltransferases:

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor molecule to an acceptor molecule. mdpi.com While not directly acting on this compound as a substrate in its free form, these enzymes are central to the synthesis of complex carbohydrates where this compound is a fundamental building block. The mechanisms of glycosyltransferases are diverse but generally involve the activation of the sugar donor and a subsequent nucleophilic attack by the acceptor molecule. mdpi.com

Table 4: Key Enzymes and their Catalytic Mechanisms Involving Aldehydes

Enzyme FamilyGeneral FunctionKey Mechanistic Steps
Aldehyde Dehydrogenase (ALDH) Oxidation of aldehydes to carboxylic acids. nih.gov1. Activation of a catalytic cysteine residue. nih.gov 2. Nucleophilic attack on the aldehyde. nih.gov 3. Formation of a thiohemiacetal intermediate. nih.gov 4. Hydride transfer to NAD(P)+. nih.gov 5. Hydrolysis of the thioester intermediate. nih.gov
Glycosyltransferases Transfer of sugar moieties. mdpi.com1. Binding of sugar donor and acceptor molecules. 2. Activation of the sugar donor. 3. Nucleophilic attack by the acceptor molecule. mdpi.com
Diamine Oxidases Oxidative deamination of amines to aldehydes. nih.gov1. Addition of the amine to the TPQ cofactor. nih.gov 2. Dehydration to form a quinone-imine intermediate. nih.gov 3. Isomerization and hydrolysis. nih.gov

Advanced Analytical Methodologies for Dihydroxyacetaldehyde Research

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of dihydroxyacetaldehyde, enabling its separation from interfering compounds in complex mixtures. The choice of technique often depends on the sample matrix, the required sensitivity, and whether quantification or identification is the primary goal.

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of non-volatile, polar compounds like this compound. Various HPLC methods have been developed, often employing specific columns and derivatization agents to enhance selectivity and detection.

One common approach involves the use of ion-exchange chromatography. For instance, an HPLC method for separating glycerol (B35011) oxidation products, including glyceraldehyde, utilizes an ion-exchange column with a dilute sulfuric acid mobile phase. hmdb.ca Detection can be achieved using refractive index (RI) or ultraviolet (UV) detectors. hmdb.cafoodb.ca Reverse-phase (RP) HPLC is another frequently employed technique. nih.govomicsonline.org To improve retention and detection sensitivity, especially with UV detectors, this compound is often derivatized. A prevalent derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone that strongly absorbs UV light. nih.govomicsonline.orgasahilab.co.jprptu.de This pre-column derivatization allows for the sensitive quantification of aldehydes in various matrices. asahilab.co.jprptu.de Another derivatization reagent, o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA), is also used to create a derivative suitable for HPLC analysis, particularly in complex samples like honey where dihydroxyacetone and methylglyoxal (B44143) are also quantified. core.ac.uk

Table 1: Example HPLC Parameters for Aldehyde Analysis

Parameter Condition Source
Column Ion-exchange 8% cross-linked calcium sulfonated divinylbenzene-styrene resin hmdb.ca
Mobile Phase 3 mM H₂SO₄ (isocratic) hmdb.ca
Flow Rate 0.5 mL/min hmdb.ca
Temperature 70°C hmdb.ca
Detector Ultraviolet and Refractive Index hmdb.ca
Derivatization 2,4-dinitrophenylhydrazine (DNPH) nih.govrptu.de

| Detection (DNPH) | UV/Vis absorbance at 360 nm | rptu.de |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive technique for the analysis of volatile and semi-volatile compounds. hmdb.ca Due to the low volatility of this compound, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC analysis. hmdb.ca

A common derivatization strategy is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This one-step process significantly increases the volatility of the molecule, allowing for its separation and detection by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS). hmdb.ca Another widely used method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). magritek.comsci-int.com This reagent reacts with the aldehyde group to form a volatile oxime derivative. magritek.comsci-int.com This technique is particularly useful for trace analysis of aldehydes in complex matrices, including environmental water samples and biological fluids. magritek.com The subsequent analysis by MS provides high selectivity and confident identification based on the mass spectrum of the derivative. hmdb.ca

Table 2: Typical GC-MS Method Parameters for Aldehyde Analysis

Parameter Condition Source
Derivatization Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) magritek.com
Extraction Solid-phase microextraction (SPME) or Liquid-liquid extraction sci-int.comnih.gov
GC Column Capillary columns (e.g., free-fatty acid polyethylene (B3416737) glycol) nih.gov
Carrier Gas Helium nih.govumaryland.edu
Ionization Mode (MS) Electron Ionization (EI) or Negative Chemical Ionization (NCI) magritek.comgsconlinepress.com

| Detection | Selected Ion Monitoring (SIM) for enhanced sensitivity | sci-int.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological and Chemical Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for analyzing this compound in complex biological and chemical matrices. researchgate.netresearchgate.net This technique is particularly valuable when dealing with samples where matrix effects can interfere with quantification. researchgate.netnih.gov

LC-MS can directly analyze underivatized this compound, but derivatization is often employed to improve chromatographic retention, separation, and ionization efficiency. jhu.edu Reagents like DNPH are used to create derivatives that can be readily analyzed by LC-MS, allowing for the screening and quantification of a wide range of carbonyl compounds in biological fluids. researchgate.netjhu.edu High-resolution mass spectrometry coupled with LC can provide accurate mass data, which aids in the confident identification of this compound and its reaction products, even at trace levels. instanano.comlibretexts.org LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and is used for robust quantitative analysis in preclinical studies and for identifying metabolites in complex biological fluids. libretexts.orghyphadiscovery.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring its chemical transformations in real-time. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules, including this compound. omicsonline.orghyphadiscovery.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. hmdb.canih.gov

For this compound in an aqueous solution (D₂O), the ¹H NMR spectrum shows distinct signals corresponding to the different protons in the molecule. hmdb.cantnu.no Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the complete structure. foodb.caomicsonline.orgnih.gov

NMR is also a powerful tool for reaction monitoring, as it allows for the non-invasive, quantitative tracking of reactants, intermediates, and products in real-time. nih.govasahilab.co.jprptu.demagritek.comjhu.edu By acquiring spectra at regular intervals, the kinetics of reactions involving this compound, such as its formation from glycerol or its participation in condensation reactions, can be studied directly in the reaction medium. nih.govrptu.de This provides valuable insights into reaction mechanisms and rates. magritek.com

Table 3: Representative ¹H NMR Chemical Shifts for this compound (Glyceraldehyde)

Proton Chemical Shift (ppm) in D₂O Source
H-1 (Aldehyde) ~9.68 nih.gov
H-2 (CHOH) ~4.94 hmdb.canih.gov

Note: Chemical shifts can vary depending on solvent, pH, and temperature. In aqueous solution, this compound exists in equilibrium with its hydrated gem-diol and dimeric forms, which complicates the spectrum.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Reaction Progression

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and monitoring the progress of reactions involving this compound.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum of this compound exhibits strong absorption bands corresponding to the hydroxyl (O-H) and carbonyl (C=O) groups. researchgate.net The broad O-H stretching vibration typically appears in the region of 3200-3600 cm⁻¹, while the sharp and strong C=O stretching of the aldehyde is found around 1700-1740 cm⁻¹. libretexts.orgresearchgate.net C-O stretching vibrations also appear in the fingerprint region (1000-1300 cm⁻¹). researchgate.net FTIR can be used to monitor reactions by observing the appearance or disappearance of these characteristic bands, providing qualitative information about the conversion of functional groups. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The aldehyde group in this compound has a characteristic n → π* electronic transition, which results in a UV absorption maximum around 285 nm in aqueous solution. nih.gov While this absorption is relatively weak, it can be used to quantify this compound and monitor its concentration over time during a reaction. nih.gov For example, the decomposition of this compound or its formation in a reaction can be tracked by measuring the change in absorbance at this wavelength. nih.govresearchgate.net The appearance of new absorption bands can also indicate the formation of products, such as malonaldehyde, which has a different absorption maximum. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound (Glyceraldehyde)
Acetaldehyde
Dihydroxyacetone
Ethanol
Formaldehyde (B43269)
Glycerol
Glycolaldehyde (B1209225)
Malonaldehyde
Methylglyoxal
Sulfuric acid
2,4-dinitrophenylhydrazine

Isotopic Labeling and Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing specific atoms in a compound with their heavier, stable isotopes, researchers can follow the compound and its metabolic products through various biochemical pathways. This approach provides invaluable insights into metabolic fluxes and reaction mechanisms.

Carbon-13 (¹³C) Labeling for Metabolic Pathway Tracing and Fluxomics

Carbon-13 (¹³C) labeling is a widely used method to elucidate metabolic pathways and quantify their activities, a field known as fluxomics. nih.govfrontiersin.orgnih.gov In this approach, a substrate, such as this compound, is synthesized with ¹³C atoms at specific positions. This labeled substrate is then introduced into a biological system, and the distribution of the ¹³C label in downstream metabolites is monitored, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

The pattern of ¹³C incorporation into various metabolites provides a detailed map of the metabolic pathways in which this compound participates. nih.govresearchgate.net For instance, if this compound is a precursor for glycolysis or the pentose (B10789219) phosphate (B84403) pathway, the resulting lactate, pyruvate, and amino acids will exhibit specific labeling patterns that can distinguish between these routes. researchgate.net

Metabolic flux analysis (MFA) takes this a step further by using the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. nih.govfrontiersin.org This quantitative information is crucial for understanding how metabolic pathways are regulated and how they respond to genetic or environmental perturbations. For example, ¹³C-MFA can reveal the relative contributions of different pathways to the synthesis of a particular product, identifying potential bottlenecks or targets for metabolic engineering. nih.gov

A study on the hepatic metabolism of [2-¹³C]dihydroxyacetone, a closely related compound, demonstrated the ability to simultaneously probe gluconeogenesis, glycolysis, and the glycerol pathways in vivo. nih.gov This highlights the potential of using ¹³C-labeled this compound to gain a comprehensive understanding of its metabolic roles.

Table 1: Illustrative ¹³C Labeling Patterns from [1-¹³C]this compound in Central Carbon Metabolism

MetaboliteObserved ¹³C PositionInferred Active Pathway
PyruvateC1Glycolysis
LactateC1Glycolysis
AlanineC1Glycolysis and Transamination
3-PhosphoglycerateC1Glycolysis
Ribose-5-phosphateC1Pentose Phosphate Pathway (Non-oxidative)

Deuterium (B1214612) Labeling for Mechanistic and Kinetic Isotope Effect Studies

Deuterium (²H or D) labeling is a powerful tool for investigating reaction mechanisms and determining the rate-limiting steps of enzymatic or chemical transformations involving this compound. nih.govclearsynth.comchem-station.com This technique relies on the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.comprinceton.edu

The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. Consequently, breaking a C-H bond requires less energy and occurs faster than breaking a C-D bond. princeton.edu If the cleavage of a C-H bond involving this compound is the rate-determining step of a reaction, substituting that hydrogen with deuterium will result in a significant decrease in the reaction rate, leading to a primary KIE (kH/kD) greater than 1. princeton.edu The magnitude of the KIE can provide insights into the transition state geometry of the reaction. princeton.edunih.gov

For example, in an enzyme-catalyzed oxidation of this compound where a hydride is transferred from the aldehyde group, replacing the aldehydic hydrogen with deuterium would be expected to slow down the reaction if this step is rate-limiting. Conversely, if no significant KIE is observed, it suggests that C-H bond cleavage is not the rate-determining step. princeton.edu

Deuterium labeling can also be used to trace the movement of hydrogen atoms in metabolic pathways and to study stereospecificity in enzymatic reactions. researchgate.net

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for an Enzyme-Catalyzed Reaction of this compound

SubstrateRate Constant (k, s⁻¹)KIE (kH/kD)Interpretation
This compound (C-H)10.0--
[1-²H]this compound (C-D)2.54.0C-H bond cleavage is likely the rate-determining step.
[3-²H]this compound (C-D)9.81.02C-H bond cleavage at this position is not rate-determining.

Computational Analytical Approaches

The large and complex datasets generated from modern analytical instruments necessitate the use of advanced computational tools for data processing, analysis, and interpretation. Chemometrics, multivariate data analysis, and machine learning are increasingly being integrated into this compound research to extract meaningful information from complex analytical data.

Chemometrics and Multivariate Data Analysis for Complex Spectroscopic and Chromatographic Datasets

Chemometrics employs mathematical and statistical methods to extract useful information from chemical data. eurachem.org In the context of this compound research, complex datasets are often generated from techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and NMR spectroscopy. These datasets can be high-dimensional and contain a large number of variables, making manual interpretation challenging.

Multivariate data analysis (MVA) techniques are essential for analyzing such complex datasets. eurachem.orgnih.gov Principal Component Analysis (PCA) is an unsupervised MVA method used for dimensionality reduction and identifying patterns in the data. nih.gov It can be used to visualize the relationships between different samples and to identify outliers. For instance, PCA could be applied to the metabolic profiles of cells treated with this compound to reveal distinct metabolic phenotypes.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised MVA method that can be used to identify the variables that are most important for discriminating between different groups of samples. nih.gov For example, OPLS-DA could be used to identify the specific metabolites that are significantly altered in response to this compound treatment.

Table 3: Application of Multivariate Data Analysis in this compound Research

Analytical TechniqueMultivariate MethodResearch QuestionPotential Outcome
GC-MS MetabolomicsPCADo different cell lines exhibit distinct metabolic responses to this compound?Clustering of samples based on cell line, indicating different metabolic reprogramming.
HPLC with UV-Vis DetectionOPLS-DAWhich compounds in a complex mixture are most affected by the presence of this compound?Identification of key biomarkers that correlate with this compound concentration.
¹H-NMR SpectroscopyPCA & OPLS-DACan we differentiate between normal and diseased tissue based on their metabolic profile after this compound administration?Separation of groups and identification of discriminatory metabolites for diagnostic purposes.

Integration of Machine Learning in Analytical Method Development and Data Interpretation

Machine learning (ML), a subset of artificial intelligence, is revolutionizing analytical chemistry by enabling the development of more efficient analytical methods and providing powerful tools for data interpretation. chromatographyonline.comchromatographyonline.comafricanjournalofbiomedicalresearch.com

In analytical method development, ML algorithms can be used to optimize experimental parameters, such as the mobile phase composition, gradient, and temperature in HPLC separations. chromatographyonline.comchromatographyonline.comnih.gov This can significantly reduce the time and resources required for method development compared to traditional trial-and-error approaches. chromatographyonline.com For instance, a machine learning model could be trained on a dataset of previous separations to predict the optimal conditions for separating this compound from a complex mixture. africanjournalofbiomedicalresearch.com

For data interpretation, ML algorithms can be trained to recognize complex patterns in analytical data that may not be apparent to human analysts. nih.govnih.govresearchgate.net For example, a supervised learning model could be developed to classify unknown samples based on their spectroscopic or chromatographic profiles, or to predict the biological activity of this compound derivatives based on their chemical structure. The use of interpretable machine learning models can also provide insights into the underlying relationships between the input parameters and the predicted properties. rsc.org

Table 4: Examples of Machine Learning Applications in this compound Analysis

Application AreaMachine Learning TechniqueSpecific TaskExpected Benefit
Method DevelopmentBayesian OptimizationOptimization of HPLC gradient for separation of this compound and its metabolites.Faster development of a robust and efficient analytical method. chemrxiv.org
Data InterpretationRandom ForestClassification of cell samples based on their metabolic response to this compound.Automated and accurate classification of complex biological samples.
Predictive ModelingSupport Vector MachinePrediction of the toxicity of this compound derivatives based on their structural features.Rapid screening of potential new compounds without the need for extensive experimental testing.

Future Research Directions and Emerging Paradigms

Elucidation of Novel Biochemical Pathways and Unexplored Metabolic Roles Involving Dihydroxyacetaldehyde

Future research is poised to uncover novel biochemical pathways and metabolic functions for this compound, moving beyond its currently understood roles. While direct evidence is still emerging, its structural similarity to key metabolic intermediates like glyceraldehyde suggests its potential involvement in central carbon metabolism. Investigations are focusing on its possible integration into glycolysis and gluconeogenesis, and its role as a precursor for the biosynthesis of more complex molecules.

One promising area of investigation is the participation of this compound in nucleotide biosynthesis. The synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA, requires carbon and nitrogen atoms from various sources, including amino acids and one-carbon units. youtube.com The pathway for purine synthesis, for instance, builds the purine base onto a pre-existing ribose-5-phosphate molecule. youtube.com Given that this compound is a simple three-carbon sugar, researchers are exploring whether it can be enzymatically converted into intermediates that feed into the pentose (B10789219) phosphate (B84403) pathway, thereby providing the ribose core necessary for nucleotide synthesis. libretexts.orgyoutube.com Deoxynucleosides have been shown to influence purine nucleotide synthesis by affecting folate pools, highlighting the intricate regulation of these pathways where a simple molecule like this compound could potentially play a role. nih.gov

Furthermore, the metabolism of various aldehydes in biological systems often involves oxidation and reduction reactions catalyzed by aldehyde dehydrogenases (ALDH) and aldose reductases (AR). nih.govnih.gov Research into the metabolism of other aldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), has revealed complex pathways involving glutathione conjugation followed by reduction or direct oxidation to a carboxylic acid. nih.govnih.gov Future studies aim to identify specific ALDH and AR isozymes that act on this compound and to characterize the resulting metabolites. Elucidating these pathways could reveal currently unknown roles in cellular signaling or detoxification processes. The development of computational tools to design novel biochemical pathways may help identify hypothetical routes for converting this compound into valuable products or for integrating it into existing metabolic networks. researchgate.net

Potential Metabolic RoleInvestigational ApproachKey Related Pathways
Nucleotide Precursor Isotope tracing studies to track the incorporation of labeled this compound into ribose.Pentose Phosphate Pathway, Purine/Pyrimidine Biosynthesis youtube.comlibretexts.org
Central Metabolism Intermediate Enzymatic assays to identify kinases or dehydrogenases that convert this compound into glycolytic intermediates.Glycolysis, Gluconeogenesis
Detoxification/Biotransformation Screening of aldehyde dehydrogenase (ALDH) and aldose reductase (AR) libraries for activity with this compound.Aldehyde Metabolism, Glutathione Conjugation nih.govnih.gov

Advanced Computational Approaches for Predicting this compound Reactivity and Biotransformations

Advanced computational chemistry is becoming an indispensable tool for predicting the reactivity and biotransformation of molecules like this compound, offering insights that can guide experimental research. nih.gov Methods such as quantum mechanics (QM) and molecular dynamics (MD) simulations are being employed to model the behavior of aldehydes at an atomic level. nih.govnih.gov These approaches can calculate the energies of different molecular states and the transition barriers between them, providing a detailed picture of reaction mechanisms and kinetics. nih.govnih.gov

Quantum mechanical methods, including Density Functional Theory (DFT), are used to study the electronic structure of this compound and its interactions with enzymes. nih.govresearchgate.net This allows for the prediction of reaction pathways, such as its oxidation by aldehyde dehydrogenase or its reduction by aldose reductase. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) models can simulate a reaction within an enzyme's active site, treating the reacting molecules with high-level QM theory while the surrounding protein and solvent are modeled with more computationally efficient MM force fields. youtube.com This hybrid approach provides a balance between accuracy and computational cost, making it suitable for studying complex biological systems.

Molecular dynamics (MD) simulations are used to explore the conformational flexibility of this compound and its binding to proteins. nih.govarxiv.orgpku.edu.cn By simulating the movement of atoms over time, MD can reveal how the molecule fits into an enzyme's active site and the key interactions that stabilize the bound state. nih.govnih.gov These simulations are crucial for understanding enzyme specificity and for designing engineered enzymes with improved activity towards this compound. Furthermore, predictive software programs are being developed that use databases of known biotransformations to forecast the metabolic fate of a given compound, which could be applied to this compound to generate hypotheses about its metabolites. nih.gov

Computational MethodApplication for this compoundExpected Insights
Quantum Mechanics (QM) Calculating reaction energy barriers for oxidation/reduction.Reaction kinetics, mechanism of enzymatic catalysis. nih.gov
Molecular Dynamics (MD) Simulating the binding of this compound to enzyme active sites.Binding affinity, conformational changes, enzyme specificity. nih.govarxiv.org
QM/MM Hybrid Models Modeling enzymatic reactions involving this compound.Detailed atomistic view of the catalytic process within the biological environment. youtube.com
Biotransformation Prediction Software Predicting potential metabolites based on known enzymatic reactions.Hypothesized metabolic pathways for experimental validation. nih.gov

Interdisciplinary Research at the Nexus of Prebiotic Chemistry, Astrobiology, and Systems Biology concerning this compound

This compound is a molecule of significant interest at the intersection of prebiotic chemistry, astrobiology, and systems biology. This interdisciplinary focus seeks to understand its potential role in the origin of life, its possible existence in extraterrestrial environments, and its integration within complex biological networks.

In prebiotic chemistry, research explores the spontaneous formation of life's building blocks from simple inorganic molecules. nih.govresearchgate.netgatech.eduub.edu The formose reaction, a hypothesized pathway for the formation of sugars on the early Earth, involves the polymerization of formaldehyde (B43269). eurekalert.org As a three-carbon sugar aldehyde, this compound is a plausible intermediate in such prebiotic sugar synthesis pathways. Understanding its formation and subsequent reactions is crucial for evaluating hypotheses about the emergence of RNA, which has a sugar backbone. gatech.edueurekalert.org The study of how simple molecules self-organize into complex, functioning systems—a core concept of systems chemistry—is key to unraveling the transition from non-living chemistry to biology. nih.gov

Astrobiology investigates the possibility of life beyond Earth. nih.gov The search for our chemical origins extends to extraterrestrial environments, with studies on meteorites revealing the presence of organic molecules, including amino acids and nucleobases, that may have been delivered to the early Earth. nih.govrsc.org The detection of simple aldehydes like acetaldehyde in interstellar space suggests that their derivatives, including this compound, could also be present. nih.gov Research in this area involves laboratory simulations of interstellar ice chemistry and robotic in-situ analysis of asteroids and comets to search for these prebiotic molecules. nih.govnasa.gov The study of extremophiles on Earth, organisms that thrive in harsh conditions, helps define the possible environmental limits for life and guides the search for habitable zones on other worlds. nih.govastrobiology.ac.uk

Systems biology aims to understand the complex interactions within biological systems. e-enm.orgnih.gov By integrating multi-omics data (genomics, proteomics, metabolomics), researchers can build comprehensive models of metabolic networks. e-enm.orgfrontiersin.orgyoutube.com A systems biology approach to this compound would involve studying how its introduction perturbs these networks. This could reveal its connections to various pathways, identify the enzymes that metabolize it, and uncover its downstream effects on the cell. Such an approach moves beyond studying a single pathway in isolation to provide a holistic understanding of the molecule's role in the broader context of cellular metabolism. nih.govresearchgate.net

Research FieldFocus on this compoundKey Questions
Prebiotic Chemistry Potential role as an intermediate in the abiotic synthesis of sugars. nih.goveurekalert.orgCould this compound have formed on the primitive Earth? Does it lead to the formation of ribose for the RNA world? gatech.edu
Astrobiology Possibility of its existence in interstellar space, comets, or meteorites. nih.govrsc.orgCan this compound be formed under astrophysical conditions? Can we detect it on other celestial bodies?
Systems Biology Integration and effect of this compound within cellular metabolic networks. e-enm.orgyoutube.comWhich enzymes interact with this compound? How does it affect global metabolic fluxes and cellular function?

Development of Novel Methodologies for In Situ Detection and Quantification of this compound in Dynamic Systems

A significant challenge in studying the roles of reactive metabolites like this compound is the ability to detect and quantify them in real-time within complex, dynamic systems. Future research is focused on developing novel analytical methods and biosensors for sensitive and selective in situ measurements.

One promising avenue is the creation of whole-cell biosensors. This approach involves genetically engineering microorganisms, such as E. coli or yeast, to produce a measurable signal in the presence of the target analyte. nih.gov For aldehydes, biosensors have been developed based on aldehyde dehydrogenase (AldDH), where the enzymatic reaction produces NADH, which can be detected spectrometrically. nih.govnih.gov A future biosensor for this compound could utilize a specific AldDH displayed on the cell surface, linking its enzymatic activity to a fluorescent reporter protein. This would allow for real-time monitoring of this compound concentrations in bioreactors or environmental samples. nih.govnih.gov Another strategy involves creating auxotrophic strains that require the target molecule for growth, linking cell density to the analyte's concentration. nih.gov

In addition to biosensors, advanced analytical techniques are being refined for higher sensitivity and specificity. Methods combining electrochemistry and spectroscopy are being explored. A spectroelectrochemical sensor, for example, could use an enzymatic system that produces an electrochemically and optically active product in proportion to the amount of this compound, improving the reliability of detection by providing two simultaneous signals and helping to filter out interference from other compounds. mdpi.com Established methods for aldehyde detection, such as derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by high-performance liquid chromatography (HPLC), continue to be improved for greater sensitivity. cdc.gov The development of these advanced tools is critical for tracking the fleeting presence of this compound in metabolic studies, environmental monitoring, and astrobiological experiments.

MethodologyPrinciple of OperationPotential Application
Whole-Cell Biosensor Genetically engineered cells express a specific dehydrogenase and a reporter system (e.g., fluorescence) upon exposure to this compound. nih.govnih.govnih.govReal-time monitoring in fermentation processes; high-throughput screening of enzyme libraries.
Spectroelectrochemical Sensor An enzyme-based system generates a product that is both optically and electrochemically active, allowing for dual-signal detection. mdpi.comAccurate quantification in complex matrices like wine or biological fluids, reducing false positives.
Advanced Chromatography Derivatization of this compound to a stable, detectable form followed by separation and quantification using techniques like HPLC or GC-MS. cdc.govPrecise quantification of low concentrations in biological and environmental samples.

Q & A

Q. What are the established methods for synthesizing dihydroxyacetaldehyde in laboratory settings, and how can purity be optimized?

this compound is typically synthesized via the oxidation of glycerol or glycolaldehyde using metal catalysts (e.g., Pt or Au nanoparticles under mild acidic conditions). Purity optimization involves:

  • Chromatographic separation : Use HPLC with a polar stationary phase (e.g., NH₂-column) to isolate this compound from byproducts like methylglyoxal .
  • pH control : Maintain reaction pH between 5–6 to minimize aldol condensation side reactions .
  • Temperature modulation : Lower reaction temperatures (25–40°C) reduce thermal degradation, as indicated by kinetic studies at 298.15 K .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in D₂O) identify characteristic peaks for carbonyl (δ 90–100 ppm) and hydroxyl groups (δ 4.5–5.5 ppm) .
  • FT-IR : Detect C=O stretching vibrations (~1700 cm⁻¹) and O-H bonds (~3300 cm⁻¹) to confirm hydration states .
  • Mass spectrometry (ESI-MS) : Use high-resolution MS to distinguish this compound (C₂H₄O₃, m/z 90.02) from isomers .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s reported thermodynamic stability?

Discrepancies in stability data (e.g., Gibbs free energy values) arise from differences in solvation models or experimental conditions. A robust approach involves:

  • Quantum mechanical calculations : Use density functional theory (DFT) with explicit solvent models (e.g., SMD) to account for aqueous-phase hydrogen bonding .
  • Meta-analysis : Compare datasets from multiple studies (e.g., vapor pressure, solubility) to identify systematic errors. For example, literature values for enthalpy of formation vary by ±5 kJ/mol; statistical outlier removal improves consensus .

Q. What experimental designs are optimal for studying this compound’s role in Maillard reaction pathways?

  • Isotopic labeling : Introduce ¹³C-labeled this compound to track its incorporation into advanced glycation end-products (AGEs) via LC-MS .
  • Kinetic trapping : Use scavengers like aminoguanidine to isolate intermediates and quantify reaction rates under varying pH and temperature .
  • Cross-validation : Pair experimental data with computational simulations (e.g., ReaxFF molecular dynamics) to map reaction networks .

Q. How can conflicting data on this compound’s cytotoxicity be reconciled in metabolic studies?

Contradictory cytotoxicity reports (e.g., IC₅₀ values in cell lines) may stem from:

  • Cell-type specificity : Test multiple cell lines (e.g., HepG2 vs. HEK293) to assess tissue-dependent effects.
  • Reactive oxygen species (ROS) modulation : Measure ROS levels alongside cytotoxicity to differentiate direct toxicity from oxidative stress-mediated pathways .
  • Dose-response modeling : Apply Hill equation analysis to distinguish threshold effects from linear dose dependencies .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s concentration-dependent effects in biological assays?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal component analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., metabolomics) to identify key variables influenced by this compound .

Q. How should researchers address reproducibility challenges in this compound-based experiments?

  • Standardize protocols : Document reaction conditions (pH, temperature, catalyst loading) using tools like ELECTRONIC LAB NOTEBOOKS (ELNs) .
  • Interlaboratory validation : Share samples with collaborating labs to confirm results, as done in the 2015 round-robin study on glycolytic intermediates .
  • Open data practices : Publish raw datasets (e.g., spectral files, kinetic traces) in repositories like Zenodo to enable independent verification .

Data Presentation and Validation

Q. What are best practices for visualizing this compound’s reaction kinetics?

  • Time-resolved plots : Use line graphs with error bars to depict concentration vs. time, ensuring axes are labeled with SI units .
  • Arrhenius plots : Calculate activation energy (Eₐ) from ln(k) vs. 1/T data, noting deviations from linearity that suggest multi-step mechanisms .
  • Heatmaps : Highlight temperature/pH effects on reaction yield in matrix format .

Q. How can researchers validate this compound’s presence in complex mixtures (e.g., biofluids)?

  • Spike-and-recovery assays : Add known quantities of this compound to samples and quantify recovery via LC-MS/MS .
  • Enzymatic assays : Use glycerol dehydrogenase to selectively oxidize this compound, coupled with NADH absorbance measurements at 340 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.